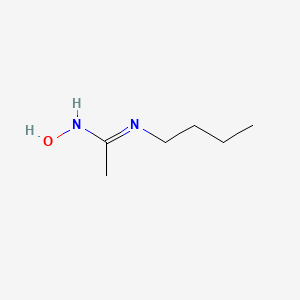
Ethanimidamide, N-butyl-N'-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanimidamide, N-butyl-N’-hydroxy- is a chemical compound with the molecular formula C6H13N3O It is known for its unique structure, which includes both an imidamide group and a hydroxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidamide, N-butyl-N’-hydroxy- typically involves the reaction of anti-chloroglyoxime with N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)butane-1,4-diamine or N-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)butane-1,4-diamine . The reaction conditions often include the use of solvents such as toluene and catalysts like iodine or tert-butyl hydroperoxide (TBHP) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for Ethanimidamide, N-butyl-N’-hydroxy- are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanimidamide, N-butyl-N’-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oximes, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Ethanimidamide, N-butyl-N’-hydroxy- has several scientific research applications:
Biology: Investigated for its potential as a biochemical reagent due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential therapeutic applications, although specific uses in medicine are still under research.
Industry: Utilized in the synthesis of other chemical compounds and materials.
Wirkmechanismus
The mechanism of action of Ethanimidamide, N-butyl-N’-hydroxy- involves its ability to coordinate with metal ions through its imidamide and hydroxy groups. This coordination can influence various biochemical pathways and molecular targets, depending on the specific metal ion involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar amide structure but differ in their aromatic ring substitution.
Imidazo[1,2-a]pyridines: These compounds have a similar imidamide group but include a fused pyridine ring.
Uniqueness
Ethanimidamide, N-butyl-N’-hydroxy- is unique due to its combination of an imidamide group and a hydroxy group, which allows it to form stable complexes with a variety of metal ions. This property distinguishes it from other similar compounds and makes it valuable in coordination chemistry and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
62626-22-6 |
|---|---|
Molekularformel |
C6H14N2O |
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
N'-butyl-N-hydroxyethanimidamide |
InChI |
InChI=1S/C6H14N2O/c1-3-4-5-7-6(2)8-9/h9H,3-5H2,1-2H3,(H,7,8) |
InChI-Schlüssel |
NTGXPGTZOCFXPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN=C(C)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


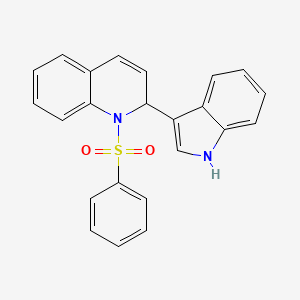
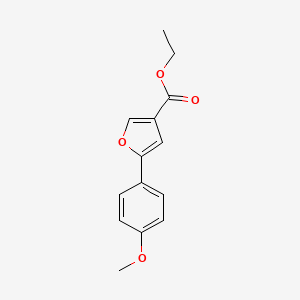
![1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene](/img/structure/B14513380.png)

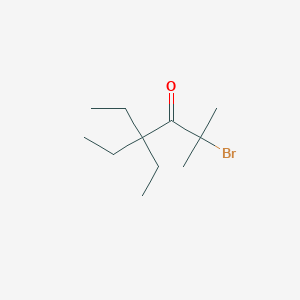
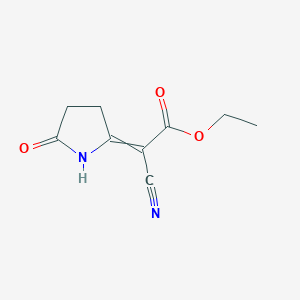

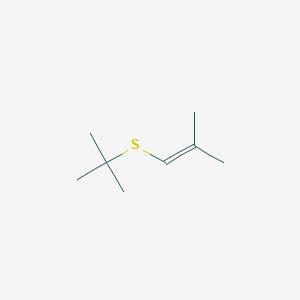
![N-[6-(benzylamino)-6-oxohexyl]acrylamide](/img/structure/B14513400.png)

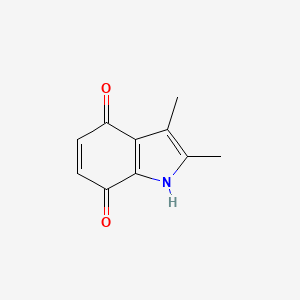
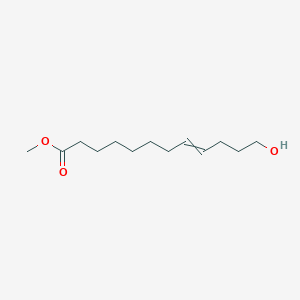
![5-{4-[3,5-Bis(4-bromobutoxy)phenoxy]butoxy}benzene-1,3-diol](/img/structure/B14513424.png)
![2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B14513426.png)
